molecular formula C4H9NO2 B085939 Ethyl methylcarbamate CAS No. 105-40-8

Ethyl methylcarbamate

Cat. No. B085939
CAS RN: 105-40-8
M. Wt: 103.12 g/mol
InChI Key: SURZCVYFPAXNGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl methylcarbamate and related carbamates involves several chemical processes, with studies highlighting methods for creating carbamate compounds. One approach includes the reaction of amines with carbon dioxide to form carbamyl compounds directly (Wilson et al., 2010). Additionally, the thermal decomposition of certain carbamates, such as methylene diethylphenylcarbamate, leads to the production of ethyl methylcarbamate as a by-product, showcasing the compound's formation under specific conditions (Lewandowski & Milchert, 2005).

Molecular Structure Analysis

The molecular structure of ethyl methylcarbamate and its analogs has been a subject of investigation, revealing insights into their conformations and structural characteristics. Studies employing ab initio structural investigation have detailed the molecular geometries of ethyl carbamate, providing a comparison with similar molecules and highlighting the impact of torsional changes on bond distances and angles (Manning et al., 1986).

Chemical Reactions and Properties

Ethyl methylcarbamate undergoes various chemical reactions, influencing its properties and applications. For example, the enzymatic oxidation of ethyl carbamate to vinyl carbamate demonstrates the compound's reactivity and potential as a carcinogenic metabolite (Guengerich & Kim, 1991). Additionally, the metabolism of ethyl carbamate, including its inhibition by ethanol, provides insights into its biological interactions and potential health implications (Yamamoto et al., 1990).

Scientific Research Applications

  • Carcinogenicity in Alcoholic Beverages : Ethyl carbamate has been identified as a frequent contaminant in fermented foods and beverages, and it is assessed for its carcinogenic potential (Baan et al., 2007).

  • Genotoxicity and Carcinogenicity : Research has shown that various carbamates, including ethyl methylcarbamate, can induce sister chromatid exchanges (SCEs) in different cells, paralleling their activities in inducing lung adenomas (Cheng, Conner, & Alarie, 1981).

  • Teratogenic and Carcinogenic Effects : Studies on Syrian hamsters have demonstrated that ethyl carbamate can produce a variety of malformations and growth retardation, indicating its teratogenic and carcinogenic effects (DiPaolo & Elis, 1967).

  • Photodegradation in Pesticides : Ethyl methylcarbamate has been studied in the context of photodegradation kinetics of the pesticide ethiofencarb in various media, showing its role in environmental chemistry and toxicology (Sanz-Asensio et al., 1999).

  • Food and Environmental Toxicant : Recognized as a Group 2A carcinogen by the International Agency for Research on Cancer, ethyl carbamate's formation, metabolism, and toxic effects on various organs have been extensively studied. Its presence in fermented food products and alcoholic beverages poses potential threats to human health (Gowd et al., 2018).

  • Immune System Effects : Exposure to ethyl carbamate at carcinogenic dosages has been shown to cause severe myelotoxicity and affect natural killer cell activity, indicating its impact on the immune system (Luster et al., 1982).

  • Metabolic Studies : Ethyl carbamate's metabolism, particularly its elimination and comparison with methyl carbamate, has been investigated, providing insights into its biological action and potential effects on health (Blakley, 1952).

Safety And Hazards

Ethyl Methylcarbamate is considered hazardous. It is a combustible liquid and is suspected of causing cancer . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

ethyl N-methylcarbamate
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InChI

InChI=1S/C4H9NO2/c1-3-7-4(6)5-2/h3H2,1-2H3,(H,5,6)
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InChI Key

SURZCVYFPAXNGN-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)NC
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Molecular Formula

C4H9NO2
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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DSSTOX Substance ID

DTXSID2031746
Record name Ethyl N-methylcarbamate
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Molecular Weight

103.12 g/mol
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Physical Description

N-methylcarbamic acid, ethyl ester is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170 °C @ 760 MM HG
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Record name ETHYL N-METHYLCARBAMATE
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Flash Point

163.5 °F (NTP, 1992)
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER; SOLUBLE IN ALCOHOL
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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Record name ETHYL N-METHYLCARBAMATE
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Density

1.011 at 66.9 °F (NTP, 1992) - Denser than water; will sink, 1.0115 @ 20 °C/4 °C
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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Vapor Pressure

1 mmHg at 79.7 °F ; 20 mmHg at 169.0 °F; 100 mmHg at 234 °F (NTP, 1992)
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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Product Name

Ethyl methylcarbamate

CAS RN

105-40-8
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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Record name Carbamic acid, N-methyl-, ethyl ester
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Record name Ethyl N-methylcarbamate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
H Nogent, X Le Tacon - Journal of Loss Prevention in the Process …, 2003 - Elsevier
… Ethyl methylcarbamate synthesis Ethyl methylcarbamate has been prepared by adding aqueous methylamine solution to ethyl chloroformate (Schreiner, 1880) ClCO 2 C 2 H 5 +CH 3 …
Number of citations: 16 www.sciencedirect.com
MN Tanor, AL Abadi, BT Rahardjo… - Journal of Tropical Life …, 2014 - jtrolis.ub.ac.id
The study aimed to identify the content of the triterpenoid saponin compound from Barringtonia asiatica seeds collected from coastal of Malalayang beach, Manado, North Sulawesi. The …
Number of citations: 9 jtrolis.ub.ac.id
V Grakauskas, K Baum - The Journal of Organic Chemistry, 1969 - ACS Publications
… A solution of 26 g(0.25 mol) of ethyl methylcarbamate in 350 ml ofwater was fluorinated at 0-5 with 0.4 mol of fluorine. The product was extracted with four 150-ml portions of methylene …
Number of citations: 27 pubs.acs.org
MBH Youdim, L Kupershmidt, T Amit… - Parkinsonism & related …, 2014 - Elsevier
… -aminoindan), we have developed a series of novel multi-target neuroprotective drugs, including: (A) drugs [ladostigil, TV-3326 (N-propargyl-3R-aminoindan-5yl)-ethyl methylcarbamate)…
Number of citations: 89 www.sciencedirect.com
B Hetnarski, RD O'Brien - Pesticide Biochemistry and Physiology, 1972 - Elsevier
… But in fact the reverse was true: X,,, for the phenyl methylcarbamate was 40 nm greater than for ethyl methylcarbamate. This suggests that the aromatic ring is the donor. …
Number of citations: 22 www.sciencedirect.com
M Weinstock, E Gorodetsky, T Poltyrev, A Gross… - Progress in Neuro …, 2003 - Elsevier
… We prepared a novel drug, TV-3326 (N-propargyl-3R-aminoindan-5yl)-ethyl methylcarbamate), with both cholinesterase (ChE) and monoamine oxidase (MAO) inhibitory activity, as …
Number of citations: 94 www.sciencedirect.com
MBH Youdim - Experimental neurobiology, 2013 - ncbi.nlm.nih.gov
… , N-propagrgyl-1-R-aminoindan), we have developed a series of novel multi-functional neuroprotective drugs (A)[TV-3326 (N-propargyl-3R-aminoindan-5yl)-ethyl methylcarbamate)], …
Number of citations: 114 www.ncbi.nlm.nih.gov
MBH Youdim, M Fridkin, H Zheng - Mechanisms of ageing and …, 2005 - Elsevier
… Ladostigil (TV-3326, N-propargyl-3R-aminoindan-5yl)-ethyl methylcarbamate), has both ChE and MAO-AB inhibitory activity, as potential treatment of AD and DLB or PD subjects with …
Number of citations: 162 www.sciencedirect.com
MBH Youdim - Current Alzheimer Research, 2006 - ingentaconnect.com
… , Agilect, N-propagrgyl-1R-aminoindan) we have developed a novel multifunctional neuroprotective drug, ladostigil [TV-3326 (N-propargyl-3R-aminoindan-5yl)-ethyl methylcarbamate)], …
Number of citations: 104 www.ingentaconnect.com
DC Miculas, PA Negru, SG Bungau, T Behl, SS Hassan… - Cells, 2022 - mdpi.com
… In the B chain (Figure 3b), Ser293, Glu292, and Tyr341 have a common binding site to the methyl group in the ethyl–methylcarbamate residue (C–H bonds), and Leu289 binds to the …
Number of citations: 17 www.mdpi.com

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